N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is a synthetic small molecule characterized by a central oxalamide backbone flanked by a dihydroisoquinoline moiety and a 4-(dimethylamino)phenyl group. For instance, N-substituted acetamides with aromatic systems, like those in , demonstrate roles in penicillin-like activity and metal coordination, implying that the oxalamide group in the target compound may similarly contribute to ligand-receptor interactions .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-30(2)24-14-12-21(13-15-24)25(31-17-16-20-8-6-7-9-22(20)19-31)18-28-26(32)27(33)29-23-10-4-3-5-11-23/h3-15,25H,16-19H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDCHTBFLLZDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide generally involves multi-step organic synthesis techniques:
Step 1: Formation of 3,4-Dihydroisoquinoline Derivative
Reactants: Isoquinoline, hydrogen gas, and a suitable catalyst.
Conditions: High temperature and pressure conditions are typically required.
Step 2: Synthesis of Dimethylaminophenyl Ethyl Compound
Reactants: 4-(dimethylamino)benzaldehyde, ethylamine.
Conditions: Reflux in an appropriate solvent like ethanol.
Step 3: Coupling Reaction
Reactants: 3,4-Dihydroisoquinoline derivative, Dimethylaminophenyl Ethyl Compound.
Conditions: Coupling agents like EDCI/HOBt can be used, with an inert atmosphere to prevent side reactions.
Step 4: Formation of this compound
Reactants: Coupled product, phenyl oxalamide.
Conditions: Reflux in a suitable solvent like dichloromethane, under an inert atmosphere.
Industrial Production Methods
For large-scale production, continuous flow synthesis and optimization of reaction parameters can significantly enhance yield and purity. Industrial methods might involve automated processes with stringent control of temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic medium, controlled temperature.
Reduction
Reagents: Lithium aluminum hydride, hydrogen gas.
Conditions: Reflux, atmospheric or higher pressure.
Substitution
Reagents: Halides, nucleophiles like alkoxides.
Conditions: Anhydrous conditions, inert atmosphere.
Common Reagents and Conditions
Oxidation Reagents: : Strong oxidizing agents like permanganates and chromates.
Reduction Reagents: : Common reducing agents such as lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles, and suitable bases.
Major Products Formed
The reactions of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide typically result in derivatives modified at the phenyl or isoquinoline moieties, offering a range of compounds for further study or application.
Scientific Research Applications
Chemistry
In organic synthesis, it serves as a versatile intermediate for creating complex molecules. It is often used as a precursor for pharmaceuticals and other bioactive compounds.
Biology
The compound has been investigated for its potential in inhibiting various enzymes, which can be crucial in studying metabolic pathways and developing inhibitors.
Medicine
Due to its bioactivity, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is studied for therapeutic applications, including cancer and neurodegenerative diseases.
Industry
In industrial settings, its derivatives are used in the synthesis of high-value chemicals and in the development of novel materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways
This compound typically exerts its effects by interacting with specific enzymes or receptors in biological systems. Its mechanism of action involves binding to the active sites of target proteins, altering their activity, and thereby modulating cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The target compound shares structural motifs with several classes of bioactive molecules:
- Oxalamide vs. Acetamide Derivatives : Unlike the acetamide derivatives reported in (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), the oxalamide backbone in the target compound introduces additional hydrogen-bonding capacity due to its dual carbonyl groups. This may enhance binding specificity in protein targets compared to simpler acetamides .
- Dihydroisoquinoline vs. Thiazole Rings: The dihydroisoquinoline moiety replaces the thiazole ring found in ’s analogs. Dihydroisoquinolines are known for their planar aromaticity and ability to engage in π-π stacking, which could improve affinity for aromatic-rich binding sites (e.g., in kinases or GPCRs) compared to thiazole-containing compounds .
Computational Docking and Binding Affinity
By analogy:
- GlideScore Analysis: Compounds with rigid aromatic systems (e.g., dihydroisoquinoline) often achieve higher docking scores due to reduced conformational entropy upon binding. The target compound’s dihydroisoquinoline may outperform flexible analogs (e.g., thiazole derivatives) in virtual screens .
- Enrichment Factors: Glide 2.5’s improved handling of solvent-exposed charged groups () suggests that the dimethylamino group in the target compound may be favorably scored in polar binding pockets, enhancing selectivity over neutral halogenated analogs .
Data Table: Key Comparisons with Structural Analogs
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide, known for its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique molecular framework that combines a dihydroisoquinoline moiety with a phenyloxalamide structure, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.46 g/mol. The presence of both dimethylamino and phenyloxalamide groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.46 g/mol |
| CAS Number | 954618-48-5 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The dihydroisoquinoline component may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : The oxalamide structure can potentially inhibit specific enzymes related to cancer or neurodegenerative diseases.
- Transport Modulation : The dimethylamino group may enhance solubility and facilitate transport across cell membranes.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds targeting the aryl hydrocarbon receptor (AhR). These studies suggest that modifications in the molecular structure can lead to selective activity against cancerous cell lines while sparing normal cells. For example, compounds with similar frameworks have shown significant growth inhibition in breast cancer cell lines (MCF-7) .
Neuroprotective Effects
The dihydroisoquinoline derivatives have been associated with neuroprotective effects due to their ability to modulate neurotransmitter systems. Research indicates that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency against the tested cell line.
-
Neuroprotective Study :
- Objective : To investigate the neuroprotective properties of the compound in a model of oxidative stress.
- Methodology : Neuronal cultures were exposed to oxidative agents in the presence of the compound.
- Results : Treatment with the compound significantly reduced neuronal cell death and preserved cellular integrity compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
